molecular formula C22H21N3O5S2 B3058873 N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923172-12-7

N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B3058873
CAS No.: 923172-12-7
M. Wt: 471.6 g/mol
InChI Key: LFNUWAIDFHDDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a thiophene-2-carbonyl group, a 2-hydroxy-3-methoxyphenyl substituent, and a methanesulfonamide moiety attached to a phenyl ring. Pyrazoline scaffolds are widely explored in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities.

Properties

IUPAC Name

N-[2-[3-(2-hydroxy-3-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-30-19-10-5-8-15(21(19)26)18-13-17(23-25(18)22(27)20-11-6-12-31-20)14-7-3-4-9-16(14)24-32(2,28)29/h3-12,18,24,26H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNUWAIDFHDDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401108257
Record name N-[2-[4,5-Dihydro-5-(2-hydroxy-3-methoxyphenyl)-1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401108257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923172-12-7
Record name N-[2-[4,5-Dihydro-5-(2-hydroxy-3-methoxyphenyl)-1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923172-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[4,5-Dihydro-5-(2-hydroxy-3-methoxyphenyl)-1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401108257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrazole Backbone : This moiety is known for its diverse pharmacological properties.
  • Methanesulfonamide Group : Enhances solubility and bioavailability.
  • Hydroxy and Methoxy Substituents : These groups contribute to the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. For instance, it has been observed to inhibit anti-apoptotic proteins, enhancing the efficacy of conventional chemotherapeutics .
  • Antimicrobial Effects : Some studies suggest that similar compounds demonstrate antimicrobial activity against a range of bacteria, attributed to their ability to disrupt bacterial cell membranes .

Case Studies

  • In Vitro Studies : A study examined the cytotoxic effects of related pyrazole compounds on various cancer cell lines (MCF7, SF-268). The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range (e.g., 3.79 µM) for certain derivatives .
  • Mechanistic Insights : Another study highlighted that pyrazoles could enhance apoptotic pathways in cancer cells through the downregulation of Bcl-2 family proteins, leading to increased sensitivity to chemotherapeutic agents .

Data Tables

Biological ActivityCell Line TestedIC50 Value (µM)Reference
CytotoxicityMCF73.79
CytotoxicitySF-26812.50
Apoptosis InductionH460Not specified

Comparison with Similar Compounds

(a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()

Compounds 7a and 7b from share a pyrazole core but incorporate malononitrile or ethyl cyanoacetate instead of a sulfonamide group.

(b) Thiophene-2-Carboxamide Analogues ()

highlights 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives synthesized via Suzuki coupling. These compounds exhibit antibacterial efficacy linked to the thiophene-carboxamide scaffold. However, the methanesulfonamide group in the target compound may alter solubility and target specificity compared to carboxamides .

Sulfonamide-Containing Compounds

(a) Triazole Sulfonyl Derivatives ()

Triazole-thione derivatives (e.g., 7–9 in ) incorporate sulfonyl groups and exhibit tautomerism between thiol and thione forms. While the target compound lacks a triazole ring, its sulfonamide group shares similarities in hydrogen-bonding capacity. IR data from (e.g., νC=S at 1247–1255 cm⁻¹) contrasts with the target compound’s sulfonamide νS=O (~1350 cm⁻¹), highlighting structural distinctions that may affect stability and bioactivity .

(b) Pesticide Sulfonylureas ()

Sulfonylurea herbicides like metsulfuron methyl ester () feature triazine and sulfonyl groups. Although structurally distinct from the target compound, their sulfonamide moieties are critical for enzyme inhibition (e.g., acetolactate synthase). This suggests the target’s sulfonamide group could similarly modulate enzymatic targets, albeit in therapeutic rather than agricultural contexts .

(a) Antimicrobial and Anti-inflammatory Thiophenes ()

’s 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)thiophene-3-carboxamide demonstrates broad activities (analgesic, antimicrobial). The target compound’s thiophene-2-carbonyl and sulfonamide groups may enhance these effects by improving target binding and metabolic stability. However, the absence of a chlorophenyl group in the target compound could reduce cytotoxicity .

Research Findings and Implications

  • Activity Gaps : Unlike triazole derivatives (), the target compound’s pyrazoline core may confer reduced tautomerism-related instability, improving shelf life .
  • Synthetic Challenges : The absence of direct synthesis data for the target compound necessitates extrapolation from and , suggesting multi-step routes involving cyclocondensation and sulfonylation .

Q & A

Basic: What are the key considerations for designing an efficient synthesis route for this compound?

Answer:
The synthesis requires multi-step organic reactions, focusing on pyrazoline ring formation via cyclization of a chalcone precursor (α,β-unsaturated ketone) with a substituted hydrazine. Critical steps include:

  • Regioselectivity : Ensuring proper substitution at positions 1 (thiophene-2-carbonyl), 3 (phenyl-methanesulfonamide), and 5 (2-hydroxy-3-methoxyphenyl) of the pyrazoline ring. Ethanol is a common solvent for such condensations .
  • Catalysis : Palladium-catalyzed methods (e.g., reductive cyclization of nitroarenes) may improve yield and reduce side products, as seen in analogous heterocycle syntheses .
  • Protection/deprotection : The hydroxyl and methoxy groups on the phenyl ring may require protection (e.g., tert-butyldimethylsilyl) to prevent undesired reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what challenges might arise?

Answer:

  • 1H and 13C NMR : Essential for confirming substituent positions. Overlapping signals from aromatic protons (e.g., phenyl, thiophene) and diastereotopic hydrogens in the pyrazoline ring complicate interpretation. Deuterated solvents (DMSO-d6) and 2D NMR (COSY, HSQC) can resolve ambiguities .
  • X-ray crystallography : Provides definitive structural confirmation, particularly for stereochemistry and hydrogen-bonding interactions (e.g., sulfonamide NH with adjacent groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity, critical for distinguishing isomers .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar pyrazoline derivatives?

Answer:
Discrepancies may arise from:

  • Purity issues : Trace impurities (e.g., unreacted hydrazine) can skew bioassay results. HPLC purification (>95% purity) and rigorous characterization (TLC, melting point) are recommended .
  • Assay variability : Standardize conditions (e.g., cell lines, concentrations) when comparing antitumor or antimicrobial activities. For example, MTT assays on HeLa cells may yield different IC50 values than sulforhodamine B assays .
  • Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy) significantly alter pharmacokinetics. Use SAR studies to isolate critical functional groups .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Screen against enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the sulfonamide group’s known role in hydrogen bonding. Software like AutoDock Vina can model binding poses .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity using datasets from PubChem or ChEMBL .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify key residues for mutagenesis studies .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. The methanesulfonamide group may hydrolyze under acidic conditions, requiring formulation adjustments .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures. Pyrazoline rings typically degrade above 200°C, but substituents (e.g., thiophene) may lower this threshold .

Advanced: What strategies can mitigate isomer formation during synthesis?

Answer:

  • Steric control : Bulky substituents (e.g., thiophene-2-carbonyl) favor formation of the desired regioisomer by hindering alternative cyclization pathways .
  • Chiral auxiliaries : Use enantiopure hydrazines or catalysts to control stereochemistry at the pyrazoline C3 and C5 positions .
  • Reaction monitoring : In-situ FTIR or LC-MS tracks intermediates, enabling rapid optimization of temperature and stoichiometry .

Advanced: How does the methanesulfonamide group influence the compound’s pharmacokinetic profile?

Answer:

  • Solubility : The sulfonamide enhances water solubility via hydrogen bonding but may reduce membrane permeability. LogP calculations and experimental shake-flask assays can quantify this trade-off .
  • Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may demethylate the methoxy group, generating active metabolites. LC-MS/MS-based metabolite identification is critical .

Basic: What in vitro assays are appropriate for preliminary evaluation of antitumor activity?

Answer:

  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to detect early/late apoptotic cells .
  • Cell cycle analysis : PI staining and DNA content measurement via flow cytometry to identify G1/S arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.